

Tris(trimethylsilyl)silane molecular structure and bonding

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Compound of Interest		
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An In-depth Technical Guide on the Molecular Structure and Bonding of **Tris(trimethylsilyl)silane**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure and bonding of **tris(trimethylsilyl)silane** (TTMSS), a key reagent in radical-based organic synthesis. Its utility in drug development and materials science stems from its unique structural characteristics, particularly the nature of its silicon-hydrogen (Si-H) and silicon-silicon (Si-Si) bonds.

Molecular Structure and Bonding

Tris(trimethylsilyl)silane, with the chemical formula ((CH₃)₃Si)₃SiH, is a sterically hindered organosilicon compound. The central silicon atom is bonded to three bulky trimethylsilyl groups and one hydrogen atom. This arrangement leads to a tetrahedral geometry around the central silicon atom, though with some distortions due to the steric repulsion between the large trimethylsilyl substituents.

The most significant feature of TTMSS's bonding is the weakness of the central Si-H bond. The bond dissociation energy is estimated to be in the range of 79-84 kcal/mol[1]. This is considerably lower than the Si-H bond strength in simpler silanes like trimethylsilane (94 kcal/mol)[1]. The weakening of this bond is attributed to the electronic effects of the three silicon atoms attached to the central silicon, which stabilize the resulting silyl radical upon homolytic cleavage of the Si-H bond. This property makes TTMSS an excellent hydrogen atom



donor, serving as a less toxic and environmentally benign alternative to organotin compounds like tributyltin hydride in radical-mediated reactions[1].

The molecule's structure is characterized by a network of silicon-silicon and silicon-carbon bonds. While a definitive experimental crystal structure of TTMSS is not readily available in the literature, computational studies using Density Functional Theory (DFT) provide valuable insights into its geometric parameters.

Data Presentation: Molecular Geometry

The following table summarizes the calculated structural parameters for **tris(trimethylsilyl)silane** based on computational modeling.

Parameter	Bond/Angle	Value
Bond Lengths (Å)	Si-H	~1.50
Si-Si	~2.35 - 2.37	
Si-C	~1.88 - 1.90	_
Bond Angles (°)	H-Si-Si	~107 - 109
Si-Si-Si	~110 - 112	
Si-Si-C	~108 - 110	_
C-Si-C	~107 - 109	_

Note: These values are derived from computational chemistry studies and may vary slightly depending on the theoretical level and basis set used.

Experimental Characterization

The molecular structure and bonding of **tris(trimethylsilyl)silane** have been elucidated through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the identity and purity of TTMSS.



- ¹H NMR: The proton spectrum typically shows a singlet for the 27 protons of the nine methyl groups and a distinct signal for the single proton bonded to the central silicon atom.
- 13C NMR: The carbon spectrum will show a signal for the methyl carbons.
- ²⁹Si NMR: Silicon NMR provides direct information about the silicon framework. Separate signals are expected for the central silicon atom and the three equivalent silicon atoms of the trimethylsilyl groups.

Vibrational Spectroscopy (FTIR and Raman)

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of the molecule, providing direct evidence for the presence of specific functional groups.

- Si-H Vibrations: The most characteristic vibration is the Si-H stretching mode, which appears in a distinct region of the IR and Raman spectra, typically around 2050-2150 cm⁻¹.
- Si-C and Si-Si Vibrations: Vibrations associated with the Si-C and Si-Si bonds, as well as various bending and rocking modes of the methyl groups, are also observed at lower frequencies.

Experimental Protocols

The following sections detail the methodologies for the key experimental techniques used to characterize **tris(trimethylsilyl)silane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ²⁹Si NMR spectra to confirm the structure of **tris(trimethylsilyl)silane**.

Materials:

- Tris(trimethylsilyl)silane sample
- Deuterated chloroform (CDCl3) or other suitable deuterated solvent
- NMR tubes (5 mm diameter)



NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

- Sample Preparation:
 - Dissolve approximately 10-20 mg of tris(trimethylsilyl)silane in ~0.6 mL of deuterated chloroform in a clean, dry vial.
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal resolution.
- 1H NMR Acquisition:
 - Set the spectral width to cover the expected chemical shift range (e.g., -1 to 10 ppm).
 - Use a standard pulse sequence (e.g., a single 90° pulse).
 - Set the number of scans (e.g., 8-16) and a relaxation delay of 1-5 seconds.
 - Acquire and process the Free Induction Decay (FID) to obtain the spectrum.
- ¹³C NMR Acquisition:
 - Switch the spectrometer to the ¹³C channel.
 - Set the spectral width to cover the expected range (e.g., 0 to 100 ppm).
 - Use a proton-decoupled pulse sequence to simplify the spectrum.
 - A larger number of scans will be required due to the low natural abundance of ¹³C.



- ²⁹Si NMR Acquisition:
 - Tune the probe to the ²⁹Si frequency.
 - Set the spectral width to cover the expected range for silicon compounds.
 - Due to the low gyromagnetic ratio and negative Nuclear Overhauser Effect (NOE) of ²⁹Si, use a pulse sequence like INEPT or DEPT, or a simple pulse-acquire with a gated decoupler and a longer relaxation delay to ensure quantitative results.
 - A significant number of scans will be necessary.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of **tris(trimethylsilyl)silane** to identify characteristic vibrational modes.

Materials:

- Tris(trimethylsilyl)silane sample
- FTIR spectrometer with a suitable detector (e.g., DTGS)
- Salt plates (e.g., KBr or NaCl) for liquid samples or an Attenuated Total Reflectance (ATR) accessory.

Procedure (using salt plates):

- Sample Preparation:
 - Place one or two drops of the liquid tris(trimethylsilyl)silane sample onto a clean, dry salt plate.
 - Carefully place a second salt plate on top to create a thin liquid film.
- Instrument Setup:
 - Place the salt plate assembly in the sample holder of the FTIR spectrometer.



- Ensure the instrument is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
- Data Acquisition:
 - Collect a background spectrum of the empty beam path or the clean salt plates.
 - Collect the sample spectrum over the desired range (e.g., 4000 to 400 cm⁻¹).
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
 - The spectrum is usually recorded in transmittance or absorbance mode.

Raman Spectroscopy

Objective: To obtain the Raman spectrum of **tris(trimethylsilyl)silane**, which provides complementary vibrational information to FTIR.

Materials:

- Tris(trimethylsilyl)silane sample
- Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm)
- Glass capillary tube or NMR tube for liquid sampling
- Sample holder

Procedure:

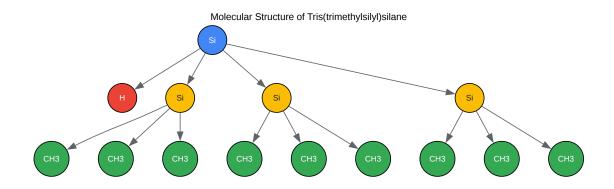
- Sample Preparation:
 - Fill a clean glass capillary tube or NMR tube with the **tris(trimethylsilyl)silane** sample.
- Instrument Setup:
 - Place the sample tube in the spectrometer's sample holder.
 - Align the laser focus within the liquid sample.



- · Data Acquisition:
 - Set the laser power to a level that provides a good signal without causing sample decomposition.
 - Select an appropriate spectral range.
 - Acquire the spectrum by collecting the scattered light. The acquisition time and number of accumulations will depend on the sample's Raman scattering cross-section and the instrument's sensitivity.

Visualizations

The following diagrams illustrate the molecular structure and a typical reaction pathway involving tris(trimethylsilyl)silane.



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Caption: Ball-and-stick model of tris(trimethylsilyl)silane.



Initiation Initiator Initiator Radical H abstraction Propagation (Me3Si)3SiH (Me3Si)3Si• R-H Halogen abstraction H abstraction R-X R• (Me3Si)3SiX

Radical Reduction of an Alkyl Halide

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Caption: Radical chain mechanism for the reduction of an alkyl halide.



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References

- 1. Tris(trimethylsilyl)silane Wikipedia [en.wikipedia.org]
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